molecular formula C11H19NO4S B14814606 N-hexylpyridinium hydrogen sulfate

N-hexylpyridinium hydrogen sulfate

Cat. No.: B14814606
M. Wt: 261.34 g/mol
InChI Key: GDWBJTLZXRTTCD-UHFFFAOYSA-M
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Description

N-hexylpyridinium hydrogen sulfate is a type of ionic liquid, which is a salt in the liquid state at room temperature. It is composed of a pyridinium cation with a hexyl group attached and a hydrogen sulfate anion. This compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in water and organic solvents. These characteristics make it a valuable substance in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-hexylpyridinium hydrogen sulfate can be synthesized through a quaternization reaction. This involves the reaction of pyridine with hexyl bromide to form N-hexylpyridinium bromide, which is then treated with sulfuric acid to yield this compound. The reaction conditions typically involve:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Often performed in an organic solvent like acetonitrile or ethanol.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To handle large volumes of reactants.

    Purification Steps: Including filtration and recrystallization to obtain high-purity product.

    Quality Control: Ensuring the product meets industrial standards through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

N-hexylpyridinium hydrogen sulfate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, although this is less common.

    Reduction: Similarly, reduction reactions are possible but not typical.

    Substitution: More commonly, it participates in substitution reactions due to the presence of the pyridinium ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including alkyl halides or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated pyridinium compounds.

Scientific Research Applications

N-hexylpyridinium hydrogen sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-hexylpyridinium hydrogen sulfate exerts its effects is primarily through its ionic nature. It interacts with various molecular targets and pathways, including:

    Electrostatic Interactions: With charged species in solution.

    Adsorption: On surfaces, which can alter reaction kinetics and mechanisms.

    Catalysis: Acting as a catalyst in certain chemical reactions by stabilizing transition states.

Comparison with Similar Compounds

Similar Compounds

    N-butylpyridinium hydrogen sulfate: Another ionic liquid with a shorter alkyl chain.

    N-octylpyridinium hydrogen sulfate: Similar structure but with a longer alkyl chain.

Uniqueness

N-hexylpyridinium hydrogen sulfate is unique due to its balance of hydrophobic and hydrophilic properties, which makes it versatile in various applications. Its specific alkyl chain length provides an optimal balance between solubility and stability, distinguishing it from its shorter and longer chain counterparts .

Properties

Molecular Formula

C11H19NO4S

Molecular Weight

261.34 g/mol

IUPAC Name

1-hexylpyridin-1-ium;hydrogen sulfate

InChI

InChI=1S/C11H18N.H2O4S/c1-2-3-4-6-9-12-10-7-5-8-11-12;1-5(2,3)4/h5,7-8,10-11H,2-4,6,9H2,1H3;(H2,1,2,3,4)/q+1;/p-1

InChI Key

GDWBJTLZXRTTCD-UHFFFAOYSA-M

Canonical SMILES

CCCCCC[N+]1=CC=CC=C1.OS(=O)(=O)[O-]

Origin of Product

United States

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